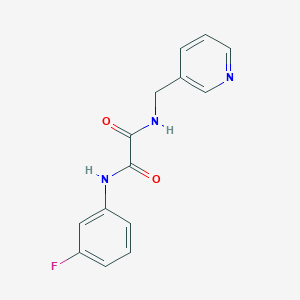
N'-(3-fluorophenyl)-N-(pyridin-3-ylmethyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-fluorophenyl)-N-(pyridin-3-ylmethyl)oxamide, also known as FPO, is a chemical compound that has been studied for its potential use in pharmaceutical research. FPO has shown promising results in various scientific studies, particularly in the field of medicinal chemistry. In
Scientific Research Applications
Kinase Inhibition and Anticancer Properties
N'-(3-fluorophenyl)-N-(pyridin-3-ylmethyl)oxamide and its derivatives have been explored for their potential in inhibiting kinases, which are enzymes that play a crucial role in cell signaling. For example, the substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have shown potency as selective Met kinase inhibitors. These compounds, through structural modifications, have demonstrated enhanced enzyme potency and solubility, leading to improved in vivo efficacy in cancer models, and have been advanced into clinical trials (Schroeder et al., 2009).
Fluorescent Chemosensors
Certain derivatives of this compound have been utilized as fluorescent chemosensors. For instance, a sensor with a quinoline group as the fluorogenic unit and a pyridin-2-ylmethanamine as the binding unit exhibited high selectivity and sensitivity for Zn(2+) ions, demonstrating potential for use in molecular recognition and analytical applications (Li et al., 2014).
Applications in Non-linear Optical Studies and Molecular Docking
Compounds synthesized from this compound have been investigated for their non-linear optical properties and molecular docking potential. For example, certain synthesized compounds showed remarkable interactions in molecular docking studies with the colchicine binding site of tubulin, suggesting their potential in inhibiting tubulin polymerization and anticancer activity (Jayarajan et al., 2019).
Histone Deacetylase Inhibition
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a closely related compound, is a small molecule histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs at submicromolar concentrations and has shown promise in blocking cancer cell proliferation and inducing apoptosis, with significant antitumor activity in vivo (Zhou et al., 2008).
Structural and Conformational Analysis
The structural and conformational aspects of this compound derivatives have been extensively studied. For instance, a series of N-(fluorophenyl)pyridinecarboxamides was analyzed to understand the roles of atom substituents on molecular conformation and overall supramolecular aggregation, providing insights into their physico-chemical properties (Mocilac et al., 2011).
properties
IUPAC Name |
N'-(3-fluorophenyl)-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2/c15-11-4-1-5-12(7-11)18-14(20)13(19)17-9-10-3-2-6-16-8-10/h1-8H,9H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYWUAWDVDFEJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-(3-methoxypyrrolidin-1-yl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2679571.png)
![Ethyl 4-bromo-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B2679573.png)

![Ethyl 2-[2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2679576.png)
![N-(2-Methylbenzo[d]oxazol-5-yl)acrylamide](/img/structure/B2679577.png)
![Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)](/img/structure/B2679579.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide](/img/structure/B2679582.png)
![1-cyclopentyl-2-imino-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2679584.png)
![7-Fluoro-5-oxa-2-azaspiro[3.4]octane](/img/structure/B2679585.png)

![2-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-6-fluoro-1,3-benzoxazole](/img/structure/B2679587.png)
